(1-Benzhydrylazetidin-2-yl)methanol

Medicinal Chemistry Pharmaceutical Intermediates Synthetic Chemistry

(1-Benzhydrylazetidin-2-yl)methanol (CAS 72351-68-9) is a four-membered nitrogen-containing heterocyclic compound bearing a benzhydryl (diphenylmethyl) group at the N1 position and a hydroxymethyl group at the C2 position. The compound has a molecular formula of C₁₇H₁₉NO and a molecular weight of 253.34 g/mol.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 72351-68-9
Cat. No. B1619925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzhydrylazetidin-2-yl)methanol
CAS72351-68-9
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC1CN(C1CO)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H19NO/c19-13-16-11-12-18(16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2
InChIKeyZQFMLZHAZJYUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Benzhydrylazetidin-2-yl)methanol (CAS 72351-68-9): Procurement-Grade Azetidine Methanol Intermediate


(1-Benzhydrylazetidin-2-yl)methanol (CAS 72351-68-9) is a four-membered nitrogen-containing heterocyclic compound bearing a benzhydryl (diphenylmethyl) group at the N1 position and a hydroxymethyl group at the C2 position . The compound has a molecular formula of C₁₇H₁₉NO and a molecular weight of 253.34 g/mol [1]. It is primarily utilized as a key synthetic intermediate in pharmaceutical manufacturing, with its most prominent industrial application being the production of azelnidipine, a dihydropyridine-class calcium channel blocker approved for hypertension treatment [2].

Why N-Benzyl or 3-Positional Isomers Cannot Replace (1-Benzhydrylazetidin-2-yl)methanol in Validated Synthetic Routes


Substitution of (1-benzhydrylazetidin-2-yl)methanol with structurally similar azetidine methanols is not feasible in established synthetic pathways due to three critical differentiating factors. First, the benzhydryl group confers specific steric and electronic properties—including a calculated LogP of 2.93–2.96 [1] and a defined crystal packing arrangement [2]—that govern reactivity in downstream transformations and are absent in the more polar N-benzyl analog (MW 177.24 g/mol) . Second, positional isomerism matters: the 2-methanol regioisomer is required for azelnidipine synthesis, whereas the 3-methanol analog (CAS 72351-36-1) yields a fundamentally different spatial orientation of the reactive hydroxymethyl group, precluding its use as a direct substitute [3]. Third, the compound contains one asymmetric center , making stereochemical integrity a procurement consideration that generic analogs cannot address without defined chirality. These differences translate directly to procurement specifications—any substitution would require complete revalidation of the synthetic route.

Quantitative Differentiation Evidence: (1-Benzhydrylazetidin-2-yl)methanol Versus Structural Analogs


Molecular Weight Differentiation: 253.34 g/mol for Benzhydryl Derivative Versus 177.24 g/mol for N-Benzyl Analog

The benzhydryl-substituted compound exhibits a molecular weight of 253.34 g/mol , representing a 76.10 g/mol (42.9%) mass increase relative to the N-benzyl analog (1-benzylazetidin-2-yl)methanol at 177.24 g/mol . This substantial mass differential reflects the replacement of a single benzyl group (C₇H₇, 91.13 g/mol) with a benzhydryl group (C₁₃H₁₁, 167.23 g/mol), introducing an additional phenyl ring that significantly alters the compound's physicochemical profile.

Medicinal Chemistry Pharmaceutical Intermediates Synthetic Chemistry

Lipophilicity (LogP) Quantification: Benzhydryl Derivative Shows 2.93–2.96 LogP, Indicating Enhanced Hydrophobicity

The benzhydryl-substituted compound exhibits a calculated LogP value of 2.93–2.96 [1], reflecting the contribution of two phenyl rings to overall lipophilicity. This LogP value is a key differentiator from the N-benzyl analog, which contains only one phenyl ring and would be expected to exhibit substantially lower lipophilicity (class-level inference) [2]. The calculated LogD at pH 7.4 is 2.91 [1], indicating that the compound remains predominantly unionized under physiological conditions, which influences its behavior in both synthetic extractions and potential biological partitioning.

Physicochemical Properties Drug-like Parameters Chromatographic Behavior

Crystallographic Validation: Definitive Structural Authentication by Single-Crystal X-Ray Diffraction

The stereogeometry and absolute configuration of the compound have been unequivocally established through single-crystal X-ray diffraction analysis [1]. Crystal data confirm a monoclinic system with space group C2 and unit cell parameters: a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, with Z = 4 molecules per unit cell [1]. The structure was refined to R₁ = 0.053 for 2043 observed reflections [1]. This level of crystallographic characterization is not available for the N-benzyl analog or the 3-positional isomer in the open literature (class-level observation).

Crystallography Structural Biology Quality Control

Process Yield Benchmarking: Documented 30.88–36% Overall Yield in Validated Azelnidipine Synthesis Route

In the validated synthesis of azelnidipine, the target compound (or its immediate synthetic equivalent within the azetidine intermediate stream) participates in a multi-step sequence that has been optimized to achieve overall yields of 30.88% [1] to approximately 36% [2] (calculated from benzhydrylamine starting material). The improved process reported by Liu et al. achieved a 10.62% absolute yield increase over previously reported methods [1], demonstrating that the benzhydrylazetidine scaffold is amenable to industrial process optimization. This yield data provides a procurement-relevant benchmark for evaluating synthetic feasibility at scale, whereas analogous data for alternative azetidine methanol derivatives in comparable multi-step pharmaceutical syntheses is not publicly documented.

Process Chemistry Pharmaceutical Manufacturing Synthetic Efficiency

Purity Specification and Vendor Availability: Documented 97–98% Purity from Multiple Qualified Suppliers

The compound is commercially available from multiple reputable suppliers at documented purity levels of 97% to 98% , with molecular weight confirmed at 253.34–253.35 g/mol . Key physicochemical parameters include one asymmetric center, calculated LogP of 2.96, and an MDL number MFCD07786954 for unambiguous procurement identification . In contrast, the N-benzyl analog (CAS 31247-34-4) has more limited commercial availability and fewer documented purity specifications from major suppliers, while the 3-positional isomer (CAS 72351-36-1) similarly has narrower vendor distribution.

Quality Control Procurement Specifications Supply Chain

Predicted Physicochemical Constants: Boiling Point (367.6±22.0 °C) and Density (1.1±0.1 g/cm³) for Process Design

The compound exhibits predicted physicochemical constants including a boiling point of 367.6±22.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm³, a flash point of 169.5±21.0 °C, and a vapor pressure of 0.0±0.9 mmHg at 25 °C [1]. The enthalpy of vaporization is estimated at 64.8±3.0 kJ/mol [1]. These predicted parameters are essential for designing distillation, drying, and storage protocols during scale-up operations. Comparable predicted datasets for the N-benzyl analog or 3-positional isomer are not consolidated in publicly accessible, vendor-validated datasheets to the same extent (class-level inference).

Process Engineering Physical Properties Scale-up Parameters

Defined Application Scenarios for (1-Benzhydrylazetidin-2-yl)methanol Based on Validated Evidence


Validated Intermediate for Azelnidipine API Manufacturing

This compound serves as the critical azetidine-containing intermediate in the synthesis of azelnidipine, a dihydropyridine calcium channel blocker approved for hypertension treatment. The validated synthetic route using benzhydrylamine and epichlorohydrin proceeds through an azetidine intermediate structurally equivalent to the target compound [1][2]. The documented overall yield of 30.88–36% [1][2] provides a procurement benchmark for estimating intermediate quantities required per kilogram of final API. Any substitution with N-benzyl or 3-positional analogs would fundamentally alter the synthetic pathway and is not supported by published process validation [1][2].

Crystallographically Validated Reference Standard for Analytical Method Development

The availability of single-crystal X-ray diffraction data (monoclinic, C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°) [3] establishes this compound as a structurally authenticated reference material. This crystallographic validation supports its use in developing powder X-ray diffraction (PXRD) identity testing protocols for incoming material quality control and polymorph screening studies. Structural analogs lacking published crystal structures cannot provide equivalent analytical certainty [3].

Building Block for Benzhydryl-Azetidine Library Synthesis in Medicinal Chemistry

The compound's benzhydryl group confers a LogP of 2.93–2.96 and a molecular weight of 253.34 g/mol [4], placing it within favorable drug-like physicochemical space (zero Rule of 5 violations) [4]. The hydroxymethyl group at the C2 position provides a versatile synthetic handle for further derivatization, including esterification, mesylation, and oxidation . This combination of properties makes the compound suitable as a core scaffold for generating benzhydryl-azetidine analog libraries, where the benzhydryl moiety contributes to target binding through hydrophobic interactions that the N-benzyl analog cannot replicate due to its lower lipophilicity [4].

Procurement from Multi-Supplier Qualified Sources at Standardized 97–98% Purity

The compound is readily procurable from at least six established suppliers at documented purity specifications of 97–98% , with the MDL number MFCD07786954 serving as a universal procurement identifier . This multi-supplier landscape provides supply chain redundancy and competitive pricing that is not available for the N-benzyl analog or 3-positional isomer, which have more limited commercial distribution . Procurement teams can leverage this vendor diversity to secure favorable terms while maintaining consistent purity specifications across suppliers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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